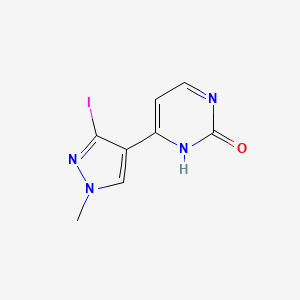
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of iodine and methyl groups on the pyrazole ring, along with the pyrimidine moiety, provides unique chemical properties that can be exploited for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Methylation: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed via a condensation reaction of appropriate aldehydes and amines, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, bromine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including apoptosis, cell cycle arrest, and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine structure but differ in the substitution pattern.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but contain an imidazole ring instead of a pyrazole ring.
Uniqueness
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one is unique due to the presence of the iodine atom and the specific substitution pattern on the pyrazole ring. This provides distinct chemical properties and potential biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C8H7IN4O |
|---|---|
Poids moléculaire |
302.07 g/mol |
Nom IUPAC |
6-(3-iodo-1-methylpyrazol-4-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H7IN4O/c1-13-4-5(7(9)12-13)6-2-3-10-8(14)11-6/h2-4H,1H3,(H,10,11,14) |
Clé InChI |
UYYOAZXXHWPNHY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)I)C2=CC=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
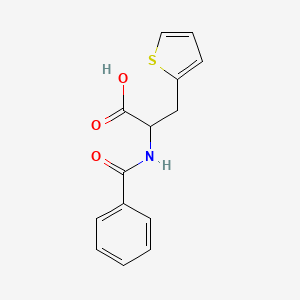


![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
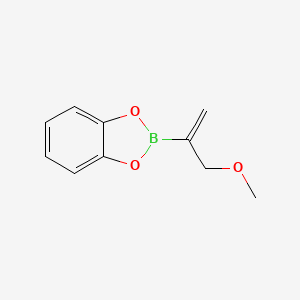
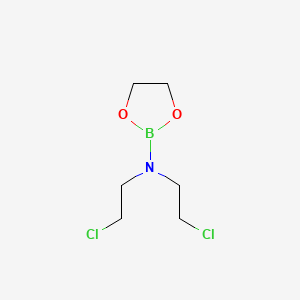

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)

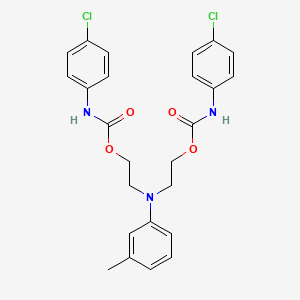
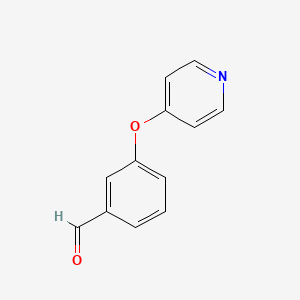
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
